1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide
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Overview
Description
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide is a quaternary ammonium compound with significant antimuscarinic properties. It is known for its peripheral effects similar to those of atropine and is used in the treatment of various gastrointestinal and urinary tract disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide typically involves the reaction of 3-carbamoyl-3,3-diphenylpropylamine with methylpyrrolidine in the presence of an iodinating agent. The reaction conditions often include a solvent such as chloroform and a temperature range conducive to the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted quaternary ammonium compounds .
Scientific Research Applications
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal and urinary tract disorders.
Mechanism of Action
The compound exerts its effects primarily through its antimuscarinic activity. It binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle spasms and secretions in the gastrointestinal and urinary tracts. The molecular targets include M1, M2, and M3 muscarinic receptors, and the pathways involved are related to the inhibition of G-protein coupled receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Isopropamide iodide: Another quaternary ammonium compound with similar antimuscarinic properties.
Triethyl-(3-carbamoyl-3,3-diphenyl-propyl)-ammonium iodide: Shares structural similarities and exhibits comparable pharmacological effects.
Uniqueness
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide is unique due to its specific molecular structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively target muscarinic receptors makes it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
112351-13-0 |
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Molecular Formula |
C21H27IN2O |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
4-(1-methylpyrrolidin-1-ium-1-yl)-2,2-diphenylbutanamide;iodide |
InChI |
InChI=1S/C21H26N2O.HI/c1-23(15-8-9-16-23)17-14-21(20(22)24,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2-7,10-13H,8-9,14-17H2,1H3,(H-,22,24);1H |
InChI Key |
PYRJGHFQCAGZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-] |
Origin of Product |
United States |
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